molecular formula C24H30FN3O4 B6488114 N-cyclohexyl-2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide CAS No. 898456-56-9

N-cyclohexyl-2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide

Cat. No.: B6488114
CAS No.: 898456-56-9
M. Wt: 443.5 g/mol
InChI Key: LISDJWCXJKPHMF-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide is a synthetic small molecule characterized by a pyran-4-one core substituted with a piperazine-linked 4-fluorophenyl group and an acetamide side chain bearing a cyclohexyl moiety.

Properties

IUPAC Name

N-cyclohexyl-2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O4/c25-18-6-8-20(9-7-18)28-12-10-27(11-13-28)15-21-14-22(29)23(16-31-21)32-17-24(30)26-19-4-2-1-3-5-19/h6-9,14,16,19H,1-5,10-13,15,17H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISDJWCXJKPHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several acetamide derivatives, but distinct functional groups and substituents differentiate its pharmacological and physicochemical properties. Below is a comparative analysis:

Compound Name Core Structure Substituents Key Functional Differences
N-cyclohexyl-2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide 4H-pyran-4-one Cyclohexyl acetamide, 4-fluorophenyl-piperazinylmethyl Pyran core; cyclohexyl group enhances lipophilicity .
2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-yl)acetamide () Pyridazinone Pyridinyl acetamide, 4-fluorophenyl Pyridazinone core; pyridinyl group may improve water solubility .
N-(4-phenoxyphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide () Acetamide-piperazine Phenoxyphenyl, pyridinyl-piperazine Phenoxyphenyl group increases steric bulk; pyridinyl-piperazine enhances receptor selectivity .
N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide () Azetidinone Chloro-nitrophenyl azetidinone, phenylpiperazine Azetidinone core; nitro group introduces electron-withdrawing effects .

Pharmacological and Physicochemical Properties

  • Receptor Binding: The 4-fluorophenyl-piperazine moiety is a common feature in serotonin and dopamine receptor ligands. However, the pyran core may reduce binding affinity compared to pyridazinone or azetidinone derivatives, as seen in and .
  • Metabolic Stability: The 4-oxo group in the pyran ring may render the compound susceptible to hepatic oxidation, whereas azetidinone derivatives () exhibit higher metabolic resistance due to their strained ring system .

Research Findings and Limitations

Challenges in Development

  • Synthetic Complexity : Multi-step synthesis increases the risk of low yields, as seen in analogous piperazine-acetamide compounds .
  • Limited Solubility: High lipophilicity from the cyclohexyl group may necessitate formulation aids for in vivo studies.

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